An In-depth Technical Guide to 5-Bromo-6-methylpyrazin-2-amine (CAS: 74290-69-0)
An In-depth Technical Guide to 5-Bromo-6-methylpyrazin-2-amine (CAS: 74290-69-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis protocol, and the potential applications of 5-Bromo-6-methylpyrazin-2-amine. This pyrazine derivative is a key intermediate in the synthesis of various heterocyclic compounds, particularly kinase inhibitors for drug discovery.
Core Molecular and Physical Properties
5-Bromo-6-methylpyrazin-2-amine is a solid, typically a white or pale yellow powder, at room temperature.[1] Its core properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 74290-69-0 | [2][3][4] |
| Molecular Formula | C₅H₆BrN₃ | [2][3][4] |
| Molecular Weight | 188.03 g/mol | [2][3] |
| Appearance | White Powder | [1] |
| Boiling Point | 273.7 °C at 760 mmHg | [5][6] |
| Density | 1.7 g/cm³ | [6] |
| Flash Point | 119.375 °C | [6] |
| Refractive Index | 1.627 | [6] |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | [2] |
| logP | 1.12972 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 0 | [2] |
| Storage Conditions | 2-8°C, protect from light, inert atmosphere | [3][7] |
Synthesis and Experimental Protocols
Proposed Synthesis of 5-Bromo-6-methylpyrazin-2-amine
This proposed protocol is based on the bromination of a similar aminopyrazine derivative.
Objective: To synthesize 5-Bromo-6-methylpyrazin-2-amine via electrophilic bromination of 2-amino-6-methylpyrazine.
Reagents and Materials:
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2-amino-6-methylpyrazine
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Bromine (Br₂)
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Pyridine
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Dichloromethane (DCM)
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Water
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Saturated brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Experimental Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-methylpyrazine (1.0 equivalent) in dichloromethane (DCM).
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Addition of Base: Add pyridine (1.2 equivalents) to the solution and stir the mixture at room temperature.
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Bromination: Slowly add a solution of bromine (1.2 equivalents) in DCM to the reaction mixture using a dropping funnel. The addition should be carried out at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion of the reaction, add water to the reaction mixture and transfer it to a separatory funnel.
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Extraction: Separate the organic layer. Wash the organic layer with a saturated brine solution.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: The crude 5-Bromo-6-methylpyrazin-2-amine can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Spectroscopic Data
Detailed experimental spectroscopic data is not publicly available in the searched literature. However, various suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon request.
| Spectroscopic Data Type | Availability |
| ¹H NMR | Data may be available from commercial suppliers. |
| ¹³C NMR | Data may be available from commercial suppliers. |
| Mass Spectrometry (MS) | A GC-MS spectrum is available for viewing on SpectraBase, though access to the full spectrum may require a subscription.[8] |
| Infrared (IR) Spectroscopy | Data may be available from commercial suppliers. |
Safety and Handling
5-Bromo-6-methylpyrazin-2-amine is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |
Source: Sigma-Aldrich[5]
Applications in Drug Discovery and Signaling Pathways
5-Bromo-6-methylpyrazin-2-amine is a valuable building block for the synthesis of kinase inhibitors.[9] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazine core of this compound can serve as a scaffold that interacts with the hinge region of the ATP-binding pocket of kinases, a common feature of many kinase inhibitors.
Derivatives of similar bromo-amino-heterocycles have been utilized to synthesize potent inhibitors for a variety of kinases, including p38 MAP kinase and Polo-like kinase 4 (PLK4).
Representative Signaling Pathway: p38 MAPK
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. The development of inhibitors targeting kinases within this pathway is a significant area of research for inflammatory diseases and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-Amino-3-bromo-5-methylpyrazine (EVT-339600) | 74290-65-6 [evitachem.com]
- 4. rsc.org [rsc.org]
- 5. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. rsc.org [rsc.org]
- 9. Polo-like kinase 4 is associated with advanced TNM stages and reduced survival and its inhibition improves chemosensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
